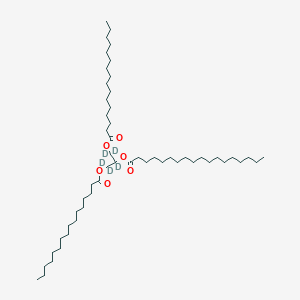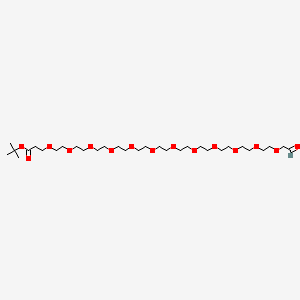
CHO-PEG12-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CHO-PEG12-Boc is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (Proteolysis Targeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of these PROTAC molecules, which have significant potential in targeted therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CHO-PEG12-Boc involves the conjugation of a PEG chain with a Boc-protected amine group. The general synthetic route includes the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable activating agent such as p-nitrophenyl chloroformate.
Conjugation with Boc-protected Amine: The activated PEG chain is then reacted with a Boc-protected amine under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade activating agents.
Controlled Reaction Conditions: The reaction with Boc-protected amine is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
CHO-PEG12-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the PEG chain to react with other functional groups.
Conjugation Reactions: The PEG chain can be conjugated with various ligands or proteins to form PROTAC molecules.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc group.
Coupling Agents: Agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for conjugation reactions.
Major Products
The major products formed from these reactions are PEGylated compounds and PROTAC molecules, which have applications in targeted protein degradation .
Aplicaciones Científicas De Investigación
CHO-PEG12-Boc has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Facilitates the study of protein functions by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
CHO-PEG12-Boc acts as a linker in PROTAC molecules. The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG12-NH-Boc: Another PEG-based linker with a DBCO moiety.
PEGylated Compounds: Various PEGylated compounds used in drug delivery and bioconjugation
Uniqueness
CHO-PEG12-Boc is unique due to its specific application in the synthesis of PROTAC molecules, which are emerging as a promising approach for targeted therapy .
Propiedades
Fórmula molecular |
C31H60O15 |
|---|---|
Peso molecular |
672.8 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H60O15/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h5H,4,6-29H2,1-3H3 |
Clave InChI |
XGKOPOGUYWQXBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B11936197.png)
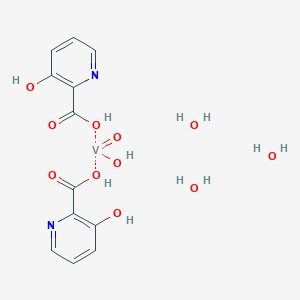
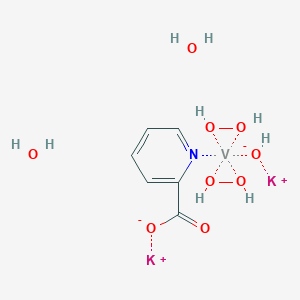
![3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate](/img/structure/B11936214.png)
![3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[({[4-(beta-D-galactopyranosyloxy)-3-nitrophenyl]methoxy}carbonyl)amino]-alpha-L-lyxo-hexopyranoside](/img/structure/B11936217.png)
![4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B11936221.png)
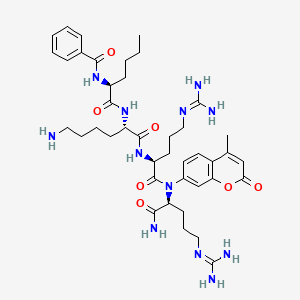
![1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one](/img/structure/B11936226.png)

![1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B11936235.png)



